molecular formula C23H26ClNO2 B12642458 2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride CAS No. 6322-05-0

2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride

Katalognummer: B12642458
CAS-Nummer: 6322-05-0
Molekulargewicht: 383.9 g/mol
InChI-Schlüssel: YVOMVPILAOGEOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 33992 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medical and industrial fields.

Vorbereitungsmethoden

The synthesis of NSC 33992 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of intermediate compounds, which are then converted into NSC 33992 through a series of chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

NSC 33992 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of NSC 33992, while substitution reactions may result in the formation of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

NSC 33992 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, NSC 33992 is being investigated for its potential therapeutic effects, including its ability to target specific molecular pathways involved in disease. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of NSC 33992 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and the regulation of various biological functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

NSC 33992 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions. By comparing NSC 33992 with these compounds, researchers can better understand its unique properties and potential advantages. Some similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) .

Eigenschaften

CAS-Nummer

6322-05-0

Molekularformel

C23H26ClNO2

Molekulargewicht

383.9 g/mol

IUPAC-Name

2-[benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol;hydrochloride

InChI

InChI=1S/C23H25NO2.ClH/c25-17-16-24(18-19-10-4-1-5-11-19)22(20-12-6-2-7-13-20)23(26)21-14-8-3-9-15-21;/h1-15,22-23,25-26H,16-18H2;1H

InChI-Schlüssel

YVOMVPILAOGEOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCO)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.